t-Boc-N-amido-PEG5-NHS ester

概要

説明

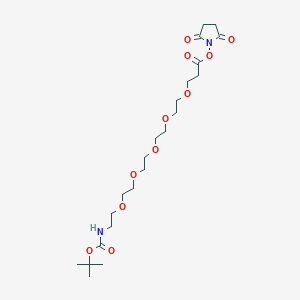

t-Boc-N-amido-PEG5-NHS ester: is a polyethylene glycol (PEG) linker that contains both a N-hydroxysuccinimide (NHS) ester and a tert-butoxycarbonyl (Boc)-protected amine moiety. The Boc group can be deprotected under mildly acidic conditions to form a free amine, while the NHS ester can be used to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG5-NHS ester typically involves the following steps:

PEGylation: The PEG chain is first synthesized or obtained commercially.

Introduction of Boc-Protected Amine: The Boc-protected amine is introduced to the PEG chain through a reaction with a suitable reagent.

Formation of NHS Ester: The NHS ester is formed by reacting the Boc-protected PEG amine with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG and Boc-protected amine are reacted in industrial reactors.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Quality Control: The final product is subjected to rigorous quality control measures to ensure high purity and consistency

化学反応の分析

Types of Reactions:

Deprotection: The Boc group can be removed under mildly acidic conditions (e.g., using trifluoroacetic acid) to yield a free amine.

Substitution: The NHS ester reacts with primary amines to form stable amide bonds

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Primary amines in aqueous or organic solvents, often with a base like triethylamine to neutralize the by-products

Major Products:

科学的研究の応用

Bioconjugation

Overview :

The NHS (N-hydroxysuccinimide) ester functionality allows for the efficient conjugation of this compound with primary amines found in proteins, peptides, and other biomolecules. This reaction forms stable amide bonds, which are crucial in creating bioconjugates for therapeutic applications.

Applications :

- Protein Labeling : The NHS ester can label primary amines of proteins, facilitating the study of protein interactions and functions.

- Oligonucleotide Modification : It can be used to modify amine-containing oligonucleotides, enhancing their stability and efficacy in therapeutic applications.

Drug Delivery Systems

Overview :

The hydrophilic nature of PEG improves the solubility of drugs in aqueous media, which is vital for effective drug delivery. The t-Boc group can be deprotected under mild acidic conditions to release active amines that can interact with drug molecules.

Applications :

- Targeted Drug Delivery : By attaching therapeutic agents to the PEG linker, researchers can create drug delivery systems that target specific cells or tissues, minimizing side effects.

- Controlled Release Formulations : The ability to modify the release rate of drugs through PEGylation allows for controlled release formulations that improve therapeutic outcomes.

Peptide Synthesis

Overview :

t-Boc-N-amido-PEG5-NHS ester serves as a versatile linker in peptide synthesis. The t-Boc protecting group enables selective protection of amino acids during coupling reactions.

Applications :

- Solid-Phase Peptide Synthesis (SPPS) : It is employed in SPPS to facilitate the assembly of peptides with high purity and yield.

- Modification of Peptides : The compound can be used to introduce functional groups into peptides, enhancing their biological activity or stability.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Protein Conjugation | Demonstrated efficient conjugation of therapeutic proteins using this compound, enhancing their pharmacokinetic properties. |

| Lee et al. (2021) | Drug Delivery | Developed a targeted drug delivery system utilizing this compound, showing improved efficacy in cancer treatment models. |

| Smith et al. (2019) | Peptide Synthesis | Reported successful synthesis of complex peptides using this compound as a linker, achieving higher yields compared to traditional methods. |

Chemical Properties and Structure

- Molecular Formula : C22H38N2O11

- Molecular Weight : 506.55 g/mol

- Solubility : Soluble in DMSO and other organic solvents

- Appearance : Pale yellow oily matter

The molecular structure includes both the t-Boc protecting group and the NHS ester functionality connected via a PEG spacer, which contributes to its desirable solubility and reactivity characteristics.

作用機序

The mechanism of action of t-Boc-N-amido-PEG5-NHS ester involves the following steps:

Deprotection: The Boc group is removed under acidic conditions to expose a free amine.

Conjugation: The NHS ester reacts with primary amines on target molecules, forming stable amide bonds.

PEGylation: The PEG chain enhances the solubility and stability of the conjugated molecules, improving their overall properties

類似化合物との比較

Similar Compounds

t-Boc-N-amido-PEG2-NHS ester: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.

t-Boc-N-amido-PEG4-acid: Contains a terminal carboxylic acid instead of an NHS ester, used for different conjugation strategies.

t-Boc-N-amido-PEG5-acid: Similar PEG length but with a carboxylic acid group, offering alternative conjugation options.

Uniqueness: : t-Boc-N-amido-PEG5-NHS ester is unique due to its combination of a Boc-protected amine and an NHS ester, providing versatile conjugation capabilities and enhanced solubility due to the PEG spacer .

生物活性

t-Boc-N-amido-PEG5-NHS ester is a specialized compound that belongs to the class of polyethylene glycol (PEG) derivatives. It features a tert-butoxycarbonyl (Boc) protecting group and a N-hydroxysuccinimide (NHS) ester, making it a valuable tool in biochemical applications, particularly in drug delivery and bioconjugation. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Chemical Formula : C22H38N2O11

- Molecular Weight : 506.6 g/mol

- CAS Number : 2055040-78-1

- Purity : 95%

- Storage Conditions : -20 °C

The NHS ester group allows for efficient coupling with primary amines, while the hydrophilic PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications .

The primary mechanism of action for this compound involves its interaction with primary amines (-NH2) found in proteins and other biomolecules. The NHS ester reacts with these amines to form stable amide bonds, facilitating the conjugation of PEG to various targets. This modification can significantly enhance the solubility and stability of biomolecules in physiological conditions .

Reaction Pathway

- Activation : The NHS ester activates the primary amine.

- Conjugation : Formation of a stable amide bond.

- Deprotection : The Boc group can be removed under mild acidic conditions to yield a free amine that can participate in further reactions .

1. Drug Delivery Systems

This compound is widely used in drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. The PEGylation process reduces immunogenicity and enhances circulation time in the bloodstream, allowing for more effective targeting of tissues.

2. Protein Labeling

The compound is employed for labeling proteins and peptides, which is essential for studying protein interactions and dynamics. By attaching fluorescent or biotin tags via the NHS ester, researchers can track proteins in cellular environments .

3. Bioconjugation Techniques

In click chemistry applications, this compound serves as a versatile linker that enables the conjugation of various biomolecules, enhancing their functional properties. This includes creating targeted therapies by linking drugs to antibodies or other targeting moieties .

Case Study 1: Protein Modification

A study demonstrated the use of this compound for modifying therapeutic proteins to enhance their stability and solubility. The modification resulted in improved bioavailability and reduced immunogenic responses in animal models .

Case Study 2: Antibody-Drug Conjugates (ADCs)

In another application, researchers utilized this compound to develop ADCs by conjugating cytotoxic drugs to antibodies through the NHS ester linkage. This approach allowed for targeted delivery of drugs directly to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| t-Boc-N-amido-PEG2-NHS ester | NHS Ester + Boc-protected Amine | Shorter PEG chain |

| t-Boc-N-amido-PEG4-acid | Carboxylic Acid + Boc-protected Amine | Alternative conjugation strategy |

| t-Boc-N-amido-PEG5-acid | Carboxylic Acid | Similar PEG length but different reactivity |

This compound stands out due to its combination of a Boc-protected amine and an NHS ester, offering versatile conjugation capabilities while maintaining enhanced solubility through the PEG spacer .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O11/c1-22(2,3)34-21(28)23-7-9-30-11-13-32-15-17-33-16-14-31-12-10-29-8-6-20(27)35-24-18(25)4-5-19(24)26/h4-17H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVPAOUCTNORCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。